Home > Products > Screening Compounds P142491 > 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid
4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid - 1011398-75-6

4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid

Catalog Number: EVT-3208506
CAS Number: 1011398-75-6
Molecular Formula: C22H17N3O4
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one:

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative with a thieno[2,3-d]pyrimidine moiety. It was synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst.

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone:

  • Compound Description: This compound served as a starting material for synthesizing various thiazole and triazine derivatives. It can be diazotized and reacted with phenyl isothiocyanate to generate diverse compounds.

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide:

  • Compound Description: This compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation. It exhibits intermolecular hydrogen bonding leading to the formation of infinite chains.

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470):

  • Compound Description: PF470 is a potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). It showed efficacy in a nonhuman primate model of Parkinson’s disease, but its development was halted due to potential hypersensitivity concerns. ,
  • Compound Description: This compound is a 2-methoxy-substituted derivative of a series of pyrazolo[3,4-b]pyridines. Its crystal structure exhibits a unique arrangement of its substituents compared to its related 4-methyl and 4-chloro analogues. It displays intermolecular C—H⋯O hydrogen bonding forming chains in the crystal structure.

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine:

  • Compound Description: This compound exhibits conformational chirality due to the non-coplanar arrangement of its aryl groups with the pyrazolo[3,4-b]pyridine core. It forms a three-dimensional framework structure through N-H...N and C-H...N hydrogen bonding interactions.

4-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one:

  • Compound Description: This compound was synthesized via a multi-component reaction involving 5-amino-3-methyl-1-phenylpyrazole, 4-bromophenylaldehyde, and Meldrum's acid. Its crystal structure reveals three independent molecules with a distorted envelope conformation of the dihydropyridine ring.

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c):

  • Compound Description: This compound is a fluorinated pyrazolo[3,4-b]pyridine derivative that exhibited promising anti-cancer activity against three human cancer cell lines (NALM-6, SB-ALL and MCF-7).

3-Methyl-1-phenyl-6-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid hydrazide:

  • Compound Description: This compound is a key intermediate in the synthesis of various new pyrazolo[3,4-b]pyrazine derivatives.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272):

  • Compound Description: BAY 41-2272 acts as a haem-dependent stimulator of soluble guanylyl cyclase (sGC) and is more effective on the reduced form of the enzyme. , , , ,
  • Compound Description: This series of compounds are part of a research effort to develop novel sulfonamide drugs via N-alkylation of pyrazole and pyridine linked nucleus.
Synthesis Analysis

The synthesis of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can be achieved through several methodologies, commonly involving multi-step synthetic routes that include:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as 2-methylpyridine and various substituted phenyl compounds.
  2. Reactions: Key reactions may include:
    • Condensation Reactions: To form the pyrazolo[3,4-b]pyridine framework.
    • Carboxylation: Introduction of the carboxylic acid group via methods like Kolbe electrolysis or carbon dioxide insertion.
    • Functional Group Modifications: Such as methylation and esterification to introduce methoxycarbonyl and methyl groups.

For example, one synthetic route involves the use of microwave-assisted reactions to enhance yields and reduce reaction times under controlled conditions (temperature, pressure) .

Molecular Structure Analysis

The molecular structure of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can be described as follows:

  • Core Structure: The pyrazolo[3,4-b]pyridine ring system is a bicyclic structure that provides significant stability and biological activity.
  • Substituents:
    • A benzoic acid group contributes to its acidity and potential for forming hydrogen bonds.
    • A methoxycarbonyl group enhances lipophilicity and solubility.
    • The methyl group at the 3-position affects the sterics around the nitrogen atoms in the pyrazole ring.

Crystallographic studies often reveal bond lengths and angles that reflect typical values for aromatic systems and heterocycles .

Chemical Reactions Analysis

The compound is involved in various chemical reactions typical for carboxylic acids and heterocyclic compounds:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides with amines under acidic or basic conditions.
  3. Nucleophilic Substitution: The presence of electrophilic centers allows for substitution reactions with nucleophiles.

These reactions can be optimized using different catalysts or solvents to improve yields and selectivity .

Mechanism of Action

The mechanism of action for compounds like 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid often involves inhibition of specific kinases or enzymes related to cellular signaling pathways. This compound may interact with ATP-binding sites on kinases due to its structural similarity to ATP or other substrates.

Studies have shown that such pyrazolo[3,4-b]pyridine derivatives can modulate pathways involved in cancer cell proliferation and survival by inhibiting key kinases like Protein Kinase C (PKC) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid include:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water due to its hydrophobic character.
  • Melting Point: Typically ranges between 150°C to 180°C depending on purity.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm structure and purity .

Applications

The applications of 4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid are diverse:

  1. Pharmaceutical Development: As a potential lead compound for developing kinase inhibitors aimed at treating cancers or metabolic diseases.
  2. Biochemical Research: Used in studies investigating cellular signaling pathways and enzyme interactions.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules with biological activity.
Introduction and Molecular Design Rationale

Structural Hybridization Strategy Integrating Pyrazolo[3,4-b]pyridine and Benzoic Acid Pharmacophores

The strategic fusion of the pyrazolo[3,4-b]pyridine core with a para-substituted benzoic acid moiety yields a bifunctional pharmacophore with enhanced target engagement capabilities. This molecular hybridization leverages the pyrazolo[3,4-b]pyridine scaffold’s proven role as a kinase hinge-binding motif, observed in clinical kinase inhibitors like vericiguat and riociguat [8]. Concurrently, the benzoic acid terminus serves as a versatile vector for:

  • Solubility modulation: The ionizable carboxylic acid (pKa ≈ 4.2) improves aqueous solubility at physiological pH
  • Protein surface engagement: Facilitates hydrogen bonding with lysine/arginine residues in target binding pockets
  • Conformational restraint: The para-substitution pattern orients the pyrazolo[3,4-b]pyridine core perpendicularly, minimizing rotational entropy penalties upon binding [1] [6]

Table 1: Molecular Descriptors of Hybrid Pharmacophore

ParameterValueSignificance
Molecular formulaC₂₂H₁₇N₃O₄High nitrogen content → H-bonding capacity
Molecular weight387.39 g/molCompliant with Lipinski's Rule of Five
XLogP3.2 (calculated)Moderate lipophilicity for membrane permeability
H-bond acceptors/donors6 / 1Balanced polarity for target engagement

This design is substantiated by crystallographic studies showing that N1-substituted pyrazolo[3,4-b]pyridines maintain critical hinge interactions through N7 and C3 substituents, while the benzoic acid extends into solvent-exposed regions [3] [8].

Role of Methoxycarbonyl and Phenyl Substituents in Electronic Modulation and Target Engagement

The C4-methoxycarbonyl and C6-phenyl groups constitute essential electronic and steric modifiers that profoundly influence target affinity:

Methoxycarbonyl (C4 position):

  • Electron-withdrawing effect: Reduces pyridine ring electron density (σₚ ≈ 0.45), enhancing π-stacking with hydrophobic kinase pockets
  • Hydrolytic prodrug potential: The methyl ester serves as a bioreversible moiety, convertible in vivo to the active carboxylic acid
  • Conformational locking: Participates in intramolecular H-bonding with the N1-H tautomer (unsubstituted analogues), stabilizing the bioactive conformation [1] [5]

Phenyl (C6 position):

  • Hydrophobic anchor: Engages in CH-π interactions with leucine/valine residues (e.g., MKK4 hydrophobic pocket II)
  • Stereoelectronic tuning: Electron density modulation via para-substitution significantly impacts potency (e.g., 4-Cl-phenyl → 10× affinity boost vs. unsubstituted)
  • Rotational barrier: Dihedral angle of 55–65° relative to pyridine plane optimizes van der Waals contacts [3] [8]

SAR studies demonstrate that combined C4 methoxycarbonyl and C6 phenyl substitution yields synergistic effects—3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridines show 15–25× higher MKK4 inhibition (IC₅₀ = 138–200 nM) versus analogues lacking either group. This enhancement stems from complementary interactions: the phenyl occupies a deep hydrophobic cleft while the methoxycarbonyl polarizes the core to strengthen hydrogen bonding with catalytic lysine residues [3] [5].

Historical Development of N1-Functionalized Pyrazolo[3,4-b]pyridines in Medicinal Chemistry

N1-functionalization represents a pivotal evolution in pyrazolo[3,4-b]pyridine drug design, overcoming limitations of early unsubstituted scaffolds:

First-generation compounds (pre-2010):

  • Restricted to 1H-tautomers (no N1 substituents)
  • Limited solubility and metabolic instability (e.g., CYP3A4-mediated oxidation)
  • Scaffold repurposed from agrochemicals (e.g., fungicides) to kinase inhibitors

Breakthroughs in N1 engineering:

  • 2013–2016: Discovery that N1-aryl/heteroaryl groups confer >100× selectivity for MKK4 over MKK7/JNK1 off-targets [3]
  • 2016: BMT-145027 (N1-cyclopropyl pyrazolo[3,4-b]pyridine) demonstrated cognition enhancement via mGluR5 PAM activity with low glutamate fold shift (3.4×), avoiding convulsant side effects [5]
  • 2019–2024: Clinical validation with Vericiguat (N1-cyclopropylcarbamate) FDA-approved for cardiovascular disease, proving in vivo stability of N1-functionalized derivatives [8]

Table 2: Evolution of Key N1-Functionalized Pyrazolo[3,4-b]pyridines

CompoundN1 SubstituentTargetDevelopment StatusKey Advancement
TracazolateNone (1H-tautomer)GABA-ADiscontinued (anxiolytic)First pharmacophore model
BMS-955829p-Acetylene-phenylmGluR5 PAMTerminated (hepatotoxicity)Acetylene linker toxicity identified
BMT-145027CyclopropylmGluR5 PAMPreclinical (schizophrenia)First non-MPEP site PAM; improved cognition
Vericiguat (Verquvo™)CyclopropylcarbamatesGC stimulatorFDA-approved (2021)Proof of clinical viability for N1 derivatives
Target compoundp-CarboxyphenylMKK4 inhibitorResearch phaseBifunctional kinase/acid pharmacophore

The current compound exemplifies third-generation design, where the N1-(4-carboxybenzyl) group enables simultaneous hinge binding (via pyrazolopyridine core) and allosteric modulation (via carboxylic acid). This architecture mirrors privileged kinase inhibitor scaffolds like those targeting BRAF, but with tailored selectivity for MKK4—a promising target for liver regeneration therapies [3] [8]. Synthetic accessibility via Dehydrative cyclization (5-amino-3-methylpyrazole + benzylidene malononitrile derivatives → 80% yield) further enables rapid SAR exploration [5] [8].

Properties

CAS Number

1011398-75-6

Product Name

4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid

IUPAC Name

4-(4-methoxycarbonyl-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C22H17N3O4/c1-13-19-17(22(28)29-2)12-18(14-6-4-3-5-7-14)23-20(19)25(24-13)16-10-8-15(9-11-16)21(26)27/h3-12H,1-2H3,(H,26,27)

InChI Key

NWOLREUHAIPJIH-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.